molecular formula C13H12FNO3S B13509948 4-(Benzyloxy)-3-fluorobenzenesulfonamide

4-(Benzyloxy)-3-fluorobenzenesulfonamide

Cat. No.: B13509948
M. Wt: 281.30 g/mol
InChI Key: HHWZREUACMBLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-fluorobenzenesulfonamide (CAS 1097007-01-6) is a fluorinated aromatic sulfonamide with the molecular formula C13H12FNO3S and a molecular weight of 281.30 g/mol [ ][ ]. This compound is supplied as a solid and should be stored long-term in a cool, dry place [ ]. It is intended for research and development applications only and must be handled by qualified personnel. This product is not for diagnostic or therapeutic use in humans or animals [ ][ ]. As a fluorinated building block, this benzenesulfonamide is designed for facile synthetic chemistry. The sulfonamide group serves as a key functional handle for nucleophilic substitution and other reactions, enabling researchers to create novel molecular architectures [ ]. Fluorinated sulfonamides of this class are valuable intermediates in medicinal chemistry and drug discovery, particularly in the synthesis of active pharmaceutical ingredients (APIs) and targeted inhibitors [ ]. Related sulfonamide compounds have been utilized in the design and synthesis of potential anti-tumor agents, such as bis(dithiocarbimato)-platinum(II) complexes, and in the development of potent PI3K/mTOR dual inhibitors, demonstrating the strategic value of this chemical scaffold in probing biological pathways [ ]. Furthermore, structurally similar sulfonamides have been exploited in materials science, for instance, in the functionalization of rhodamine dyes to systematically tune their spirocyclization equilibrium for applications in super-resolution bioimaging [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12FNO3S

Molecular Weight

281.30 g/mol

IUPAC Name

3-fluoro-4-phenylmethoxybenzenesulfonamide

InChI

InChI=1S/C13H12FNO3S/c14-12-8-11(19(15,16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,17)

InChI Key

HHWZREUACMBLIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)N)F

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-(Benzyloxy)-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Benzyloxy)-3-fluorobenzenesulfonamide is a specialized fluorinated scaffold utilized primarily in medicinal chemistry as a lead compound for metalloenzyme inhibition. Belonging to the class of primary sulfonamides, it combines a zinc-binding pharmacophore (


) with a lipophilic benzyloxy tail and a bioisosteric fluorine substitution.

This guide details the physicochemical profile, synthetic pathways, and pharmacological rationale for this compound, designed for researchers optimizing Carbonic Anhydrase (CA) inhibitors or developing anticonvulsant agents.

Chemical Identity & Structural Analysis[1]

The molecule features a core benzene ring substituted with three distinct functional motifs that drive its biological activity:

  • Sulfonamide Group (C-1): Acts as a hydrogen bond donor/acceptor and a metal-chelating headgroup.

  • Fluorine Atom (C-3): Modulates pKa, metabolic stability, and lipophilicity (

    
    ).
    
  • Benzyloxy Group (C-4): Provides a hydrophobic extension to probe deep enzyme pockets.

Physicochemical Descriptors[2][3][4][5]
PropertyValue (Estimated/Experimental)Rationale
IUPAC Name 4-(Benzyloxy)-3-fluorobenzenesulfonamideSystematic nomenclature
Molecular Formula

-
Molecular Weight 281.30 g/mol Fragment-based drug design compliant
LogP (Predicted) 2.4 – 2.8Moderate lipophilicity; good membrane permeability
pKa (Sulfonamide) ~10.0Weakly acidic; exists as anion at high pH
H-Bond Donors 1 (

)
Critical for active site interaction
H-Bond Acceptors 4 (

,

,

)
Receptor binding alignment
Rotatable Bonds 4Allows conformational adaptation

Synthetic Methodologies

Two primary routes are established for the synthesis of 4-(Benzyloxy)-3-fluorobenzenesulfonamide. The choice depends on the availability of starting materials and the desired scale.

Route A: Convergent Alkylation (Preferred for Purity)

This method utilizes the pre-functionalized 3-fluoro-4-hydroxybenzenesulfonamide core. It is a single-step


 reaction, offering high yields and minimal byproduct formation.

Protocol:

  • Reagents: 3-Fluoro-4-hydroxybenzenesulfonamide (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Conditions: Stir at

    
     for 4–6 hours.
    
  • Workup: Pour into ice water. The product precipitates as a white solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Route B: Linear Chlorosulfonation (Industrial Approach)

This route builds the sulfonamide from the parent ether. It is cost-effective for larger scales but requires careful control of regioselectivity.

Protocol:

  • Precursor Synthesis: Alkylation of 2-fluorophenol with benzyl bromide to form 1-(benzyloxy)-2-fluorobenzene .

  • Chlorosulfonation: Treat the intermediate with excess Chlorosulfonic acid (

    
    ) at 
    
    
    
    . The electrophilic substitution occurs para to the strong alkoxy donor (Position 4).
  • Amination: Quench the resulting sulfonyl chloride with aqueous Ammonia (

    
    ) or ammonia gas in THF.
    
Visual Synthesis Logic

SynthesisPathways StartA 3-Fluoro-4-hydroxy- benzenesulfonamide Product 4-(Benzyloxy)-3-fluorobenzenesulfonamide (Target) StartA->Product Route A: SN2 Alkylation ReagentA Benzyl Bromide (K2CO3 / DMF) ReagentA->Product StartB 2-Fluorophenol StepB1 1-(Benzyloxy)- 2-fluorobenzene StartB->StepB1 Alkylation StepB2 Sulfonyl Chloride Intermediate StepB1->StepB2 EAS (Para-directing) ReagentB1 Benzyl Bromide ReagentB1->StepB1 StepB2->Product Aminolysis ReagentB2 ClSO3H (Chlorosulfonation) ReagentB2->StepB2 ReagentB3 NH3 (aq) ReagentB3->Product

Figure 1: Dual synthetic pathways. Route A is convergent and preferred for laboratory synthesis; Route B is linear and scalable.

Pharmacological Rationale & SAR

The design of 4-(Benzyloxy)-3-fluorobenzenesulfonamide is grounded in the Structure-Activity Relationship (SAR) of Carbonic Anhydrase (CA) inhibitors.

Mechanism of Action[7][8]
  • Zinc Binding: The sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Hydrophobic Interaction: The benzyloxy tail extends into the hydrophobic pocket of the enzyme (often residues Phe131, Val121, or Leu198 in hCA II), enhancing affinity and selectivity over other isoforms.

  • Fluorine Effect: The 3-fluoro substituent withdraws electron density from the ring, slightly increasing the acidity of the sulfonamide

    
     (lowering pKa). This facilitates the formation of the active anionic species at physiological pH. Additionally, the C-F bond provides metabolic resistance against hydroxylation at the 3-position.
    
SAR Visualization

SAR Core Benzenesulfonamide Scaffold Sulfonamide Sulfonamide (-SO2NH2) Zinc Binding Group Core->Sulfonamide Fluorine 3-Fluoro (-F) Electronic Modulation Core->Fluorine Benzyloxy 4-Benzyloxy (-OBn) Hydrophobic Tail Core->Benzyloxy Effect1 Coordinates Zn(II) in Active Site Sulfonamide->Effect1 Effect2 Lowers pKa Increases Lipophilicity Fluorine->Effect2 Effect3 Occupies Hydrophobic Pocket (Selectivity) Benzyloxy->Effect3

Figure 2: Structure-Activity Relationship (SAR) breakdown. Each substituent plays a specific role in pharmacokinetics and pharmacodynamics.

Experimental Protocols

Characterization Checklist

To validate the synthesis of 4-(Benzyloxy)-3-fluorobenzenesulfonamide, researchers must confirm the following spectral signatures:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.30–7.50 (m, 5H, Benzyl aromatic protons).
      
    • 
       5.20 (s, 2H, 
      
      
      
      ).
    • 
       7.25 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       7.60–7.80 (m, 3H, Core aromatic protons).
      
  • 13C NMR: Characteristic peaks for the benzyloxy carbon (~70 ppm) and the C-F coupling in the aromatic region.

  • Mass Spectrometry (ESI):

    
     peak at 280.3 (Negative mode) or 
    
    
    
    at 282.3 (Positive mode).
Safety & Handling (MSDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (

    
     recommended). Hygroscopic nature is possible; keep desiccated.
    
  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[2]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • ChemSRC. (2024). 4-(Benzyloxy)-3-fluorobenzenesulfonamide Structure and Properties. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Sulfonamide Derivatives. PubChem. Link

  • Thakur, A., et al. (2015). Sulfonamides as potential carbonic anhydrase inhibitors. Mini-Reviews in Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to the Synthesis and Identification of 4-(Benzyloxy)-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Strategic Overview

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The specific substitution pattern of 4-(Benzyloxy)-3-fluorobenzenesulfonamide, combining a benzyloxy protecting group and a fluorine atom, presents a unique scaffold for potential applications in drug discovery, where such modifications can significantly influence pharmacokinetic and pharmacodynamic properties.

Given that a CAS number for 4-(Benzyloxy)-3-fluorobenzenesulfonamide is not publicly listed, this guide adopts a first-principles approach. The core challenge is not merely to locate a pre-existing identifier but to establish the compound's existence and identity through a robust and reproducible scientific process. Our strategy is therefore twofold:

  • Propose and detail a logical, multi-step synthesis from commercially available starting materials.

  • Provide a comprehensive analytical workflow to unequivocally confirm the structure of the synthesized molecule, creating a reference standard for future research.

This guide is designed to be a practical laboratory companion, blending theoretical principles with actionable protocols.

Proposed Synthesis of 4-(Benzyloxy)-3-fluorobenzenesulfonamide

The proposed synthetic route is a three-step process commencing with the commercially available precursor, 4-fluoro-3-hydroxybenzoic acid. This pathway involves protection of the phenolic hydroxyl group, conversion of the carboxylic acid to a sulfonyl chloride, and subsequent amination.

Synthetic_Workflow A 4-Fluoro-3-hydroxybenzoic Acid B Methyl 4-fluoro-3-hydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-(benzyloxy)-4-fluorobenzoate B->C Benzylation (BnBr, K2CO3) D 3-(Benzyloxy)-4-fluorobenzoic Acid C->D Hydrolysis (NaOH, H2O/MeOH) E 3-(Benzyloxy)-4-fluorobenzenesulfonyl Chloride D->E Chlorosulfonation (ClSO3H) F 4-(Benzyloxy)-3-fluorobenzenesulfonamide E->F Amination (NH4OH) Structural_Elucidation Compound Synthesized Product NMR NMR Spectroscopy (1H, 13C, 19F) Compound->NMR Provides structural framework & connectivity MS Mass Spectrometry (HRMS) Compound->MS Confirms molecular weight & formula FTIR FTIR Spectroscopy Compound->FTIR Identifies functional groups Confirmation Structural Confirmation of 4-(Benzyloxy)-3-fluorobenzenesulfonamide NMR->Confirmation MS->Confirmation FTIR->Confirmation

Methodological & Application

Application Note: Microwave-Assisted Chemoselective Synthesis of 4-(Benzyloxy)-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoro-4-alkoxy benzenesulfonamide motif is a privileged pharmacophore frequently utilized in the development of carbonic anhydrase inhibitors, COX-2 selective NSAIDs, and targeted antimicrobial agents. The introduction of the ortho-fluoro and O-benzyl groups significantly modulates the lipophilicity and metabolic stability of the parent sulfonamide.

This application note details a highly efficient, chemoselective microwave-assisted protocol for the O-benzylation of 3-fluoro-4-hydroxybenzenesulfonamide. By leveraging the dielectric heating properties of N,N-Dimethylformamide (DMF) and the intrinsic


pKa differences within the substrate, this method reduces reaction times from hours to minutes, eliminates thermal degradation byproducts, and achieves near-perfect O- versus N-alkylation selectivity.

Mechanistic Rationale & Chemoselectivity

In ambident nucleophiles containing both phenolic hydroxyl and primary sulfonamide groups, achieving chemoselective alkylation without the use of protecting groups requires precise thermodynamic control.

The pKa Causality: The chemoselectivity of this protocol is grounded in the distinct acidity of the two functional groups. The pKa of a standard phenol is ~10.0, but in 3-fluoro-4-hydroxybenzenesulfonamide, the phenol proton is highly acidic (estimated pKa ~7.5–8.0). This is due to the synergistic electron-withdrawing effects of the ortho-fluorine atom (-I effect) and the para-sulfonamide group (-M, -I effects), a phenomenon consistent with the established acidity of related fluorophenols (). Conversely, the primary sulfonamide protons maintain a pKa of ~10.0 ().

By selecting Potassium Carbonate (K₂CO₃, conjugate acid pKa ~10.3) as a mild base, the phenol is quantitatively deprotonated (>99%) to form a highly reactive phenoxide, while the sulfonamide remains predominantly protonated. This thermodynamic differentiation drives the chemoselective O-alkylation over N-alkylation ().

Microwave Synergy: DMF is utilized as the solvent due to its high dielectric loss tangent (


 at 2.45 GHz). It rapidly converts electromagnetic energy into volumetric thermal energy. This instantaneous heating overcomes the activation energy barrier for the 

displacement of the benzyl bromide rapidly, outpacing the slower, unwanted N-benzylation side reactions that typically plague conventional extended thermal heating ().

MechanisticWorkflow SM1 3-Fluoro-4-hydroxy benzenesulfonamide (pKa ~8.0) Deprot Chemoselective Deprotonation SM1->Deprot + Base Base K2CO3 in DMF (Mild Base) Base->Deprot Nu Phenoxide Intermediate (Enhanced Nucleophile) Deprot->Nu - HCO3- MW Microwave Heating (100°C, 10 min) Nu->MW SM2 Benzyl Bromide (Electrophile) SM2->MW SN2 Attack Prod 4-(Benzyloxy)-3-fluoro benzenesulfonamide MW->Prod High Yield (>90%)

Fig 1: Chemoselective microwave-assisted O-benzylation mechanistic workflow.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each critical phase includes an empirical checkpoint to ensure the reaction is proceeding correctly before advancing.

Materials & Equipment
  • Substrate: 3-Fluoro-4-hydroxybenzenesulfonamide (1.0 mmol, 191.18 mg)

  • Electrophile: Benzyl bromide (1.1 mmol, 188.1 mg / 131 µL)

  • Base: Anhydrous K₂CO₃ (1.5 mmol, 207.3 mg)

  • Solvent: Anhydrous DMF (3.0 mL)

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with a 10 mL pressure-rated reaction vial and magnetic stirring.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Add 191.18 mg of 3-fluoro-4-hydroxybenzenesulfonamide and 207.3 mg of finely powdered anhydrous K₂CO₃ to the 10 mL microwave vial.

  • Suspend the mixture in 3.0 mL of anhydrous DMF. Stir at room temperature for 2 minutes to initiate phenoxide formation (a slight yellowing of the solution indicates successful deprotonation).

  • Add 131 µL of benzyl bromide dropwise. Seal the vial with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Insert the vial into the microwave cavity.

  • Program the instrument: Temperature: 100 °C | Hold Time: 10 minutes | Max Power: 200 W | Cooling: On (compressed air cooling post-reaction).

  • Initiate the sequence. The rapid volumetric heating will reach 100 °C within ~30 seconds.

Step 3: In-Process Control (Self-Validation Checkpoint 1)

  • Upon completion and cooling to <30 °C, uncap the vial and sample 5 µL of the mixture.

  • Validation: Perform Thin Layer Chromatography (TLC) on silica gel using 40% Ethyl Acetate in Hexanes. The highly polar starting material (

    
    ) must be completely consumed, replaced by a single, prominent, less polar UV-active product spot (
    
    
    
    ).

Step 4: Work-up and Isolation (Self-Validation Checkpoint 2)

  • Pour the crude DMF reaction mixture into 15 mL of vigorously stirred ice-cold distilled water.

  • Validation: The sudden shift in solvent polarity will force the highly lipophilic 4-(benzyloxy)-3-fluorobenzenesulfonamide to rapidly crash out as a white-to-off-white precipitate. The absence of an oily residue confirms the lack of poly-alkylated impurities.

  • Filter the precipitate under vacuum, wash with cold water (3 × 5 mL) to remove residual DMF and inorganic salts, and dry under high vacuum at 45 °C for 4 hours.

Step 5: Analytical Verification (Self-Validation Checkpoint 3)

  • Validation: Analyze the dried solid via LC-MS and ¹H-NMR.

    • LC-MS: Confirm the presence of the target mass (

      
      ).
      
    • ¹H-NMR (DMSO-d6): Confirm the diagnostic benzylic methylene singlet at

      
       (2H) and the intact primary sulfonamide broad singlet at 
      
      
      
      (2H).

Comparative Data Analysis

The transition from conventional thermal heating to microwave irradiation yields profound improvements in both efficiency and product purity. The rapid heating profile of the microwave suppresses the formation of the thermodynamically favored N-alkylated byproducts.

ParameterConventional HeatingMicrowave Irradiation
Heating Source Oil Bath2.45 GHz Microwave
Temperature 100 °C100 °C
Reaction Time 6 hours10 minutes
O:N Selectivity 85:15>98:2
Isolated Yield 65%92%
Purity (LC-MS) ~88%>98%

References

  • Title: 2-Fluorophenol CAS#: 367-12-4 Source: LookChem URL: [Link]

  • Title: Benzenesulfonamide, 3-amino- | CID 7377 Source: PubChem URL: [Link]

  • Title: Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles Source: ACS Catalysis URL: [Link]

  • Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: The Journal of Organic Chemistry URL: [Link]

Troubleshooting & Optimization

Overcoming steric hindrance in 3-fluorobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced sulfonamide functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when working with 3-fluorobenzenesulfonamide (3-FBSA).

Due to its unique electronic and steric microenvironment, 3-FBSA frequently causes standard cross-coupling and substitution reactions to stall. This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic causality behind each experimental choice.

Part 1: Diagnostic FAQ – Understanding the Steric Landscape

Q: Why is 3-FBSA notoriously difficult to functionalize compared to standard anilines or simple benzenesulfonamides? A: The difficulty arises from two distinct steric and electronic bottlenecks[1].

  • The Sulfonamide Nitrogen: The nitrogen is adjacent to a bulky, tetrahedral sulfonyl (

    
    ) group. This geometry restricts the trajectory of incoming electrophiles or transition metal catalysts during N-alkylation or N-arylation. Furthermore, the strong electron-withdrawing nature of the 
    
    
    
    group makes the nitrogen a very weak nucleophile (
    
    
    ).
  • The C2 Position: The fluorine atom at the 3-position creates a highly congested "cleft" at the 2-position (sandwiched between the F and

    
     groups). While electronically favored for electrophilic aromatic substitution (EAS), extreme steric congestion effectively blocks functionalization at this site.
    

G FBSA 3-Fluorobenzenesulfonamide (3-FBSA) Sub1 Position 2: Highly Hindered Blocked by F and SO₂NH₂ FBSA->Sub1 Electrophilic Attack Sub2 Sulfonamide Nitrogen: Sterically Demanding SO₂ FBSA->Sub2 N-Alkylation/Arylation Sub3 Positions 4 & 6: Accessible Favored for EAS FBSA->Sub3 C-H Functionalization

Fig 1: Steric microenvironment and regioselective reactivity map of 3-fluorobenzenesulfonamide.

Part 2: Troubleshooting N-Arylation (C-N Cross-Coupling)

Q: My Buchwald-Hartwig amination of 3-FBSA with an ortho-substituted aryl bromide is stalling at <10% conversion. How do I force the reaction? A: When coupling weak nucleophiles like sulfonamides with ortho-substituted aryl halides, the steric clash during the transmetalation and reductive elimination steps of the Pd-catalytic cycle becomes prohibitive[2]. Causality & Solution: You must transition to a bulky, electron-rich biarylphosphine ligand like BrettPhos or tBuBrettPhos . These ligands enforce a mono-ligated


 species. This creates a deep catalytic pocket that prevents catalyst dimerization and accelerates reductive elimination by increasing steric pressure around the palladium center, forcing the C-N bond to form[2].

Q: Even with BrettPhos, my reaction fails with highly hindered aryl chlorides. Are there alternative catalytic systems that ignore steric hindrance? A: Yes. When Pd-catalysis fails due to extreme steric hindrance, transition to Nickel-Electrocatalysis . Recent advances in paired electrolysis have demonstrated that steric hindrance has virtually "no dramatic influence" on sulfonamidation yields under these conditions[3][4]. The single-electron transfer (SET) pathways in Ni-electrocatalysis bypass the sterically demanding concerted oxidative addition/reductive elimination steps required in standard Pd-catalysis.

Workflow Start Goal: N-Arylation of 3-FBSA CheckSteric Is the Aryl Halide Ortho-Substituted? Start->CheckSteric PdCat Pd-Catalysis (Buchwald-Hartwig) Use BrettPhos / tBuBrettPhos CheckSteric->PdCat No (Low Hindrance) NiCat Ni-Electrocatalysis (NiCl₂·dme / dtbbpy) CheckSteric->NiCat Yes (High Hindrance) CheckYield Yield < 20% or Dehalogenation? PdCat->CheckYield BaseSwitch Switch Base to BTMG or Cs₂CO₃ CheckYield->BaseSwitch Yes

Fig 2: Decision matrix for overcoming steric hindrance in 3-FBSA N-arylation workflows.

Quantitative Data: Comparison of C-N Coupling Strategies
MethodCatalyst / Ligand SystemOptimal BaseTempSteric ToleranceTypical Yield
Buchwald-Hartwig

/ tBuBrettPhos

80-110 °CModerate60-85%
Chan-Lam

/ No Ligand
PyridineRT-60 °CHigh (for Boronic Acids)50-75%
Ni-Electrocatalysis

/ dtbbpy
BTMGRTVery High75-95%

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and rapid troubleshooting.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination of 3-FBSA[2]

Best for unhindered or moderately hindered aryl bromides/iodides.

  • Pre-catalyst Activation: In an argon-filled glovebox, combine

    
     (2 mol%) and tBuBrettPhos (2.5 mol%) in anhydrous 1,4-dioxane (1 mL). Stir for 10 minutes.
    
    • Causality: Pre-mixing ensures the formation of the active

      
       species before introducing the bulky sulfonamide, preventing premature catalyst poisoning.
      
  • Reagent Addition: To the active catalyst solution, add 3-FBSA (1.0 equiv), the aryl halide (1.2 equiv), and finely milled anhydrous

    
     (2.0 equiv). Dilute with 1,4-dioxane to a final concentration of 0.2 M.
    
    • Causality:

      
       is a mild but effective base that deprotonates the sulfonamide without causing base-catalyzed degradation of the aryl halide.
      
  • Reaction Execution: Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: At 2 hours, run an LC-MS aliquot.

    • Diagnostic: If the aryl halide is consumed but no product is formed, check the mass spectrum for hydrodehalogenation (Ar-H). This indicates a failed transmetalation step due to extreme steric clash. If observed, abort and switch to Protocol B.

Protocol B: Redox-Neutral Nickelaelectrocatalytic N-Arylation[3][4]

Best for highly hindered ortho-substituted aryl halides and unreactive aryl chlorides.

  • Electrochemical Cell Setup: Equip an undivided electrochemical cell with a Reticulated Vitreous Carbon (RVC) anode and cathode.

    • Causality: RVC provides a high surface area for efficient electron transfer, which is crucial for the paired electrolysis of weak nucleophiles.

  • Reagent Loading: Add 3-FBSA (0.4 mmol), Aryl Halide (0.2 mmol),

    
     (10 mol%), dtbbpy (10 mol%), BTMG (2 equiv), and 
    
    
    
    (2 equiv) in DMA (4.0 mL).
    • Causality: BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) is a strong, non-nucleophilic base required to deprotonate the sterically hindered sulfonamide.

      
       acts as the supporting electrolyte to maintain solution conductivity[4].
      
  • Electrolysis: Apply a constant current of 4 mA for 16 hours at room temperature under an argon atmosphere.

  • Self-Validation Checkpoint: Monitor the cell voltage continuously.

    • Diagnostic: A stable voltage (typically 2-4V) indicates a healthy catalytic cycle. A sudden voltage spike (>10V) indicates electrode passivation or electrolyte depletion.

Part 4: Biological Context (Steric Hindrance in Target Binding)

Q: If I successfully synthesize a bulky N-aryl-3-fluorobenzenesulfonamide, will the steric bulk affect target binding in biological assays? A: Yes, heavily. While optimizing the chemical synthesis, you must also consider the biological binding pocket. For instance, replacing an amide linker with a bulkier sulfonamide linker in KPC-2


-lactamase inhibitors often leads to a severe steric clash. To minimize this steric hindrance, the ligand is forced to rearrange within the binding site, resulting in a complete loss of key hydrogen-bonding interactions and a drop in efficacy[5][6]. Always pair synthetic optimization with computational docking to ensure the added steric bulk does not abrogate target affinity.

References

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au / ACS Publications.[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.[Link]

  • In silico identification and experimental validation of hits active against KPC-2 β-lactamase. PLOS One.[Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances / PMC.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Binding Affinity of Fluorinated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the binding affinity of fluorinated versus non-fluorinated benzenesulfonamides, a class of compounds with significant therapeutic relevance, primarily as inhibitors of carbonic anhydrases (CAs). Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of fluorination on molecular interactions, supported by experimental data and detailed protocols.

The Strategic Role of Fluorine in Modulating Binding Affinity

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[1] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its utility.[2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological activity.[2][3]

Specifically, in the context of benzenesulfonamides, fluorination can significantly impact binding affinity through several mechanisms:

  • Modulation of Physicochemical Properties: Fluorine can alter the acidity (pKa) of the sulfonamide group, which is crucial for its interaction with the zinc ion in the active site of carbonic anhydrases.[4] This electronic effect can strengthen the key binding interaction.

  • Enhanced Lipophilicity: The substitution of hydrogen with fluorine often increases the lipophilicity of the molecule, which can improve cell membrane permeability and interactions with hydrophobic pockets within the target protein.[5][6]

  • Favorable Conformational Changes: Fluorination can induce conformational biases in the molecule, pre-organizing it for a more favorable binding pose within the protein's active site.[5]

  • Direct Protein-Ligand Interactions: The fluorine atom itself can participate in favorable interactions with the protein, such as orthogonal multipolar interactions with backbone carbonyls, which contribute to the overall binding energy.

This guide will explore these effects with a focus on benzenesulfonamide inhibitors of carbonic anhydrases, providing both the "how" and the "why" of their enhanced binding affinity.

Quantifying Binding Affinity: A Practical Guide to Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

To objectively compare the binding affinities of fluorinated and non-fluorinated benzenesulfonamides, robust biophysical techniques are essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods for characterizing molecular interactions in a label-free manner.[7][8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9] This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

The following diagram outlines the typical workflow for an ITC experiment to determine the binding affinity of a benzenesulfonamide inhibitor to a carbonic anhydrase.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis prep_protein Purify & Dialyze Carbonic Anhydrase buffer_match Ensure Identical Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) prep_protein->buffer_match prep_ligand Synthesize & Purify Benzenesulfonamide prep_ligand->buffer_match degas Degas All Solutions buffer_match->degas load_cell Load Carbonic Anhydrase into Sample Cell degas->load_cell load_syringe Load Benzenesulfonamide into Syringe degas->load_syringe equilibrate Thermal Equilibration load_cell->equilibrate load_syringe->equilibrate titration Inject Ligand into Sample Cell (e.g., 20 x 2 µL injections) equilibrate->titration heat_detection Detect Heat Change (Exothermic or Endothermic) titration->heat_detection integration Integrate Raw Data Peaks heat_detection->integration binding_isotherm Plot Integrated Heat vs. Molar Ratio integration->binding_isotherm model_fit Fit to a Binding Model (e.g., One-Set-of-Sites) binding_isotherm->model_fit thermo_params Determine Kd, n, ΔH, ΔS model_fit->thermo_params

Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.

I. Sample Preparation:

  • Protein Preparation: Express and purify the desired human carbonic anhydrase isoform (e.g., hCA II). Dialyze the purified protein extensively against the chosen ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) to ensure buffer matching.[10]

  • Ligand Preparation: Synthesize and purify the fluorinated and non-fluorinated benzenesulfonamide derivatives. Dissolve the compounds in the same ITC buffer as the protein. If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the protein and ligand solutions (typically ≤ 5%).[11]

  • Concentration Determination: Accurately determine the concentrations of both the protein and the ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein, and a validated analytical method for the small molecule).

  • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.[12]

II. ITC Experiment:

  • Instrument Setup: Set the experimental temperature (e.g., 25°C).

  • Loading: Load the carbonic anhydrase solution (typically 20-50 µM) into the sample cell and the benzenesulfonamide solution (typically 200-500 µM) into the injection syringe.

  • Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

III. Data Analysis:

  • Subtract the heat of dilution from the experimental data.

  • Integrate the heat change for each injection and plot this against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-set-of-sites) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

SPR is a sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[8][13] This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

The following diagram illustrates the key steps in an SPR experiment for analyzing benzenesulfonamide-carbonic anhydrase interactions.

SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis chip_prep Prepare Sensor Chip (e.g., CM5) activation Activate Chip Surface (e.g., NHS/EDC) chip_prep->activation protein_prep Prepare Carbonic Anhydrase for Immobilization immobilization Immobilize Carbonic Anhydrase via Amine Coupling protein_prep->immobilization ligand_prep Prepare Benzenesulfonamide Serial Dilutions association Inject Benzenesulfonamide (Association Phase) ligand_prep->association buffer_prep Prepare & Degas Running Buffer buffer_prep->association activation->immobilization deactivation Deactivate Excess Active Groups immobilization->deactivation deactivation->association dissociation Flow Running Buffer (Dissociation Phase) association->dissociation regeneration Regenerate Chip Surface (if necessary) dissociation->regeneration sensorgram Generate Sensorgrams (Response vs. Time) dissociation->sensorgram regeneration->association model_fit Fit Data to a Kinetic Model (e.g., 1:1 Langmuir) sensorgram->model_fit kinetic_params Determine ka, kd, and Kd model_fit->kinetic_params

Caption: A schematic representation of the Surface Plasmon Resonance experimental workflow.

I. Preparation:

  • Buffer Preparation: Prepare and thoroughly degas a suitable running buffer (e.g., HBS-EP+).

  • Protein Preparation: Prepare a solution of purified carbonic anhydrase (e.g., 20-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Ligand Preparation: Prepare a series of dilutions of the benzenesulfonamide compounds in the running buffer.

II. Immobilization:

  • Chip Activation: Activate the surface of a CM5 sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization: Inject the carbonic anhydrase solution over the activated surface. The protein will be covalently coupled to the chip surface via its primary amine groups.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the chip surface.

III. Binding Analysis:

  • Analyte Injection: Inject the different concentrations of the benzenesulfonamide solution over the immobilized carbonic anhydrase surface for a set amount of time (association phase).

  • Dissociation: Flow the running buffer over the chip surface to allow the bound analyte to dissociate (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte before the next injection.

IV. Data Analysis:

  • Sensorgram Processing: Reference subtract the data from a control flow cell and blank subtract the data from a buffer-only injection.

  • Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9]

Comparative Binding Affinity Data

The following tables summarize experimental data from published studies, comparing the binding affinities of non-fluorinated and fluorinated benzenesulfonamides to human carbonic anhydrase II (hCA II), a well-characterized and therapeutically relevant isoform.

Table 1: Binding Affinities (Kd) of Monofluorinated Benzenesulfonamides to hCA II

CompoundFluorine PositionKd (nM)Fold Improvement vs. UnsubstitutedReference
Benzenesulfonamide-250-[6]
2-Fluorobenzenesulfonamideortho1202.1[6]
3-Fluorobenzenesulfonamidemeta803.1[6]
4-Fluorobenzenesulfonamidepara604.2[6]

Table 2: Binding Affinities (Kd) of Polyfluorinated Benzenesulfonamides to hCA II

CompoundFluorination PatternKd (nM)Fold Improvement vs. UnsubstitutedReference
Benzenesulfonamide-250-[6]
2,3,4,5,6-PentafluorobenzenesulfonamidePerfluorinated1516.7[14]
3,4-Difluorobenzenesulfonamide3,4-di-F455.6[7]
2,4,6-Trifluorobenzenesulfonamide2,4,6-tri-F2211.4[7]

Structural Insights into Enhanced Binding

The increased binding affinity of fluorinated benzenesulfonamides is not merely a numerical observation but is rooted in specific structural interactions within the active site of carbonic anhydrase. X-ray crystallography studies have provided atomic-level details of these interactions.[5][7]

The sulfonamide group of all benzenesulfonamide inhibitors coordinates to the catalytic zinc ion in the active site and forms hydrogen bonds with the side chain of Thr199.[10] The benzene ring and its substituents extend into a hydrophobic pocket lined by residues such as Val121, Phe131, and Leu198.[14]

Fluorination of the benzene ring enhances binding through several mechanisms that can be visualized in crystal structures:

  • Favorable van der Waals Contacts: The fluorine atoms can make more extensive and favorable van der Waals contacts with the hydrophobic residues in the active site compared to hydrogen atoms.[14]

  • Orthogonal Dipole-Dipole Interactions: The polarized C-F bond can engage in orthogonal dipole-dipole interactions with the backbone carbonyls of active site residues, providing an additional stabilizing force.

  • Altered Water Network: The introduction of fluorine can displace or reorganize water molecules in the active site, which can have a favorable entropic contribution to binding.[15]

The following diagram illustrates the key interactions of a fluorinated benzenesulfonamide within the active site of carbonic anhydrase II.

Binding_Interactions cluster_protein Carbonic Anhydrase II Active Site cluster_ligand Fluorinated Benzenesulfonamide Zn Zn²⁺ Thr199 Thr199 H-bond donor/acceptor Hydrophobic_Pocket Hydrophobic Pocket Val121, Phe131, Leu198 Sulfonamide -SO₂NH₂ Zinc Coordination & H-bonding Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 Hydrogen Bonds Fluorophenyl Fluorophenyl Ring van der Waals & Dipole Interactions Fluorophenyl->Hydrophobic_Pocket van der Waals Contacts

Caption: Key binding interactions of a fluorinated benzenesulfonamide in the carbonic anhydrase II active site.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzenesulfonamide scaffold is a proven and effective method for enhancing binding affinity to carbonic anhydrases. This guide has demonstrated that fluorination can lead to significant, quantifiable improvements in binding, with fold-increases ranging from 2-fold to over 16-fold depending on the position and number of fluorine substitutions.

The enhanced affinity is a result of a combination of factors, including modulation of the sulfonamide pKa, improved hydrophobic interactions, and the formation of specific, favorable contacts between the fluorine atoms and the protein. The detailed experimental protocols for ITC and SPR provided herein offer a robust framework for researchers to conduct their own comparative binding studies.

As our understanding of the nuanced effects of fluorine in protein-ligand interactions continues to grow, so too will our ability to rationally design more potent and selective inhibitors. Future studies may focus on exploring the effects of fluorination on the kinetics of binding and the residence time of inhibitors, which are increasingly recognized as important parameters for in vivo efficacy.

References

  • Glockner, S., Ngo, K., Wagner, B., Heine, A., & Klebe, G. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Molecules, 25(7), 1563. [Link]

  • Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Chemistry–A European Journal, 21(17), 6347-6358. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Di Fiore, A., De Simone, G., Alterio, V., Esposito, L., Monti, S. M., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & medicinal chemistry letters, 15(7), 1937-1942. [Link]

  • Krishnamurthy, V. M., Bohall, B. R., Moustakas, D. T., & Whitesides, G. M. (2007). Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II. Chemistry–An Asian Journal, 2(1), 94-105. [Link]

  • Lockett, M. R., Lange, H., Breiten, B., Heroux, A., Sherman, W., Rappoport, D., ... & Whitesides, G. M. (2013). The binding of benzoarylsulfonamide ligands to human carbonic anhydrase is insensitive to formal fluorination of the ligand. Angewandte Chemie International Edition, 52(30), 7714-7717. [Link]

  • Krishnamurthy, V. M., Bohall, B. R., Moustakas, D. T., & Whitesides, G. M. (2007). Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II. Chemistry–An Asian Journal, 2(1), 94-105. [Link]

  • Genis, C., Sippel, D., & Klebe, G. (2011). N-substituted benzenesulfonamides, incorporating the N-amino-, N-hydroxy- and N-methoxy-moieties at the sulfonamide zinc binding group, have been investigated as CAIs by means of inhibition and structural studies, unraveling interesting aspects related to their inhibition mechanism. Chemical Communications, 47(3), 969-971. [Link]

  • Biosensing Instrument. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2793-2797. [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Microcalorimetry of Biological Molecules: Methods and Protocols (pp. 61-74). Humana, New York, NY. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Navratilova, I. (2010). This protocol describes how to collect binding data for a small molecule/protein interaction. [Link]

  • JOVE. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

Sources

Safety Operating Guide

4-(Benzyloxy)-3-fluorobenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Benzyloxy)-3-fluorobenzenesulfonamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Operational Context

4-(Benzyloxy)-3-fluorobenzenesulfonamide is a functionalized sulfonamide intermediate often employed in medicinal chemistry (e.g., as a carbonic anhydrase inhibitor scaffold or proteolysis targeting chimera [PROTAC] linker precursor). Its disposal is governed by three critical chemical features:

  • Fluorine Substituent: Mandates classification as Halogenated Waste . Incineration requires scrubbers to neutralize hydrogen fluoride (HF).

  • Sulfonamide Moiety: A potential biological sensitizer. Waste must be segregated from general trash to prevent environmental leaching and allergic exposure.

  • Benzyloxy Group: Increases lipophilicity, affecting solubility in aqueous waste streams.

Immediate Action Required: Treat this compound as Hazardous Chemical Waste (Halogenated) . Do not dispose of down the drain or in general trash.

Safety & Hazard Identification (The "Why")

Before handling waste, you must understand the specific risks.[1] This compound combines the irritant properties of sulfonamides with the combustion hazards of fluorinated organics.

Physicochemical Properties Relevant to Disposal
PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure vector during disposal.
Halogen Content Fluorine (F)MUST be incinerated in a facility with HF scrubbers.
Sulfur Content Sulfonamide (

)
Generates sulfur oxides (

) upon combustion.
Solubility Low in water; High in DMSO/MethanolDo not attempt to flush; precipitates will clog plumbing.
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitric acid/peroxides in waste accumulation areas.
GHS Hazard Classification (Derived from Analogues)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Sensitization Warning: Sulfonamides are known sensitizers. Personnel with sulfa allergies should not handle this waste.

Waste Characterization & Segregation Strategy

Effective disposal relies on correct segregation at the point of generation. Use the following logic to classify your waste stream.

Visual Logic: Disposal Decision Matrix

DisposalDecisionTree Start Waste Generation: 4-(Benzyloxy)-3-fluorobenzenesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid (Solution/Suspension) StateCheck->Liquid Reaction Mix/HPLC Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables BinA Container A: Solid Hazardous Waste (Halogenated Tag) Solid->BinA Segregate SolventCheck Solvent Composition? Liquid->SolventCheck HaloSolv Contains Halogens (DCM, Chloroform) SolventCheck->HaloSolv Yes NonHaloSolv Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHaloSolv No BinB Container B: Halogenated Organic Solvents HaloSolv->BinB NonHaloSolv->BinB *Force Segregation to Halogenated due to Fluorine content of solute BinC Container C: Solid Hazardous Debris (Double Bagged) Debris->BinC

Figure 1: Decision matrix for segregating 4-(Benzyloxy)-3-fluorobenzenesulfonamide waste streams. Note that even non-halogenated solvents containing this solute must often be treated as halogenated waste depending on local concentration thresholds.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use for: Expired reagents, synthesis products, or spill cleanup residues.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95/P2 respirator (if outside a fume hood).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write fully: "4-(Benzyloxy)-3-fluorobenzenesulfonamide".

    • Constituents: "Fluorinated Organic Solid".

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Transfer:

    • Place the waste container inside a fume hood.[2]

    • Transfer solid using a disposable spatula.

    • Wipe the spatula with a solvent-dampened tissue (acetone/methanol) and dispose of the tissue as solid debris (Protocol C).

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Solutions)

Use for: Mother liquors, HPLC effluent, NMR samples.

  • Critical Segregation Rule: Because the solute contains Fluorine, the entire solution should generally be classified as Halogenated Solvent Waste , regardless of the solvent used (e.g., even if dissolved in Methanol).

    • Reasoning: Mixing fluorinated compounds into non-halogenated waste streams can cause compliance violations at the incineration plant, as non-halogenated lines often lack HF scrubbers.

  • Container: Amber glass or HDPE carboy (compatible with solvent).

  • Transfer: Use a funnel to prevent splashing. Leave 10% headspace for expansion.

  • Neutralization: Do not attempt to chemically neutralize or oxidize the sulfonamide in the lab. This creates unknown byproducts.

Protocol C: Contaminated Debris

Use for: Gloves, paper towels, weigh boats, syringes.

  • Sharps: If needles/syringes are contaminated, place them in a Red Biohazard/Sharps Container labeled "Chemically Contaminated Sharps".

  • Soft Waste: Place gloves and paper towels into a clear hazardous waste bag (or yellow chem-waste bag depending on facility color codes).

  • Sealing: Double bag if there is significant powder residue to prevent dust release during transport.

Spill Management Workflow

Accidental release of the powder poses an inhalation risk. Follow this autonomous response plan.

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel Assess 2. Assess Scale < 500mg vs > 500mg Alert->Assess PPE 3. Don PPE Respirator Essential Assess->PPE DrySpill Dry Spill Method Avoid creating dust PPE->DrySpill Powder WetSpill Wet Spill Method Absorb liquid PPE->WetSpill Solution ActionDry Cover with wet paper towel, then scoop DrySpill->ActionDry ActionWet Use vermiculite or chem-absorbent pads WetSpill->ActionWet Final 4. Disposal Protocol C (Debris) ActionDry->Final ActionWet->Final

Figure 2: Operational workflow for managing spills of 4-(Benzyloxy)-3-fluorobenzenesulfonamide.

Critical Spill Note: Do not dry sweep the powder. This aerosolizes the sulfonamide, increasing inhalation risk. Always cover with a solvent-dampened (e.g., ethanol) paper towel before scooping.

Regulatory Compliance & Final Disposition

US EPA (RCRA) / Global Considerations
  • Waste Code: This specific compound is not P-listed or U-listed. However, it falls under "Process Waste" characteristics.

  • Halogenated Solvents (F001/F002): If dissolved in spent halogenated solvents, the mixture carries these codes.

  • Destruction Method: The ultimate fate of this waste must be High-Temperature Incineration (1100°C+) with secondary combustion and flue gas scrubbing (to capture HF and SOx gases).

Documentation

Maintain a Waste Log in your lab. Record:

  • Date of generation.[3]

  • Approximate mass/volume.

  • Full chemical name (No abbreviations).

  • User initials.[2][3]

References

  • Fisher Scientific. Safety Data Sheet: Benzenesulfonamide Derivatives. Retrieved from (General handling of sulfonamide class).[4]

  • Merck (Sigma-Aldrich). Product Safety: 4-Fluorobenzenesulfonamide. Retrieved from (Analogous fluorinated sulfonamide data).

  • BenchChem. Proper Disposal of Fluorinated Sulfonamides: A Guide for Laboratory Professionals. Retrieved from (Specifics on fluorinated waste streams).

  • University of Cambridge Safety Office. Disposal of Chemical Waste. Retrieved from (Standard protocols for halogenated organic waste).

  • US EPA. Hazardous Waste Management System: General. 40 CFR Part 261. Retrieved from (Regulatory framework for characteristic waste).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.